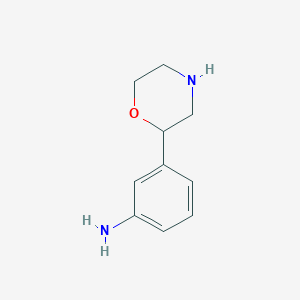
6-chloro-4-trifluoromethylquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of a chloro and trifluoromethyl group in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with chloroform and trifluoroacetic acid, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde
- 4-(Trifluoromethyl)quinazolin-2(1H)-one
Uniqueness
6-Chloro-4-(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity compared to other quinazolinone derivatives .
Properties
CAS No. |
214288-01-4 |
|---|---|
Molecular Formula |
C9H4ClF3N2O |
Molecular Weight |
248.59 g/mol |
IUPAC Name |
6-chloro-4-(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C9H4ClF3N2O/c10-4-1-2-6-5(3-4)7(9(11,12)13)15-8(16)14-6/h1-3H,(H,14,15,16) |
InChI Key |
OHXYXUBOCTXVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC(=C2C=C1Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Racemic-(3aR,6S,6aR)-4-(tert-butoxycarbonyl)hexahydro-2H-furo[3,2-b]pyrrole-6-carboxylicacid](/img/structure/B13064373.png)


![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B13064384.png)


![Tert-butyl 2-oxa-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B13064400.png)



![tert-butyl 5,5-difluoro-2-[[(1S)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B13064427.png)
